5-Chloro-3-(naphthalen-1-ylmethyl)-1,2,4-thiadiazole
Description
5-Chloro-3-(naphthalen-1-ylmethyl)-1,2,4-thiadiazole is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted with a chlorine atom at position 5 and a naphthalen-1-ylmethyl group at position 3. The 1,2,4-thiadiazole scaffold is renowned for its versatility in medicinal and agrochemical applications due to its electronic and steric tunability .
Properties
IUPAC Name |
5-chloro-3-(naphthalen-1-ylmethyl)-1,2,4-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2S/c14-13-15-12(16-17-13)8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJDDGEOCHGURKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC3=NSC(=N3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
The synthesis begins with the preparation of 1-naphthalenylmethyl thiosemicarbazide via the condensation of 1-naphthalenylmethyl isothiocyanate with hydrazine hydrate. Subsequent cyclization is achieved using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) as chlorinating agents, which simultaneously introduce the chlorine substituent at the 5-position of the thiadiazole ring. The reaction proceeds via nucleophilic attack at the sulfur atom, followed by intramolecular cyclization to form the heterocyclic core (Scheme 1).
Key Conditions:
Optimization Strategies
-
Catalyst Use : Adding a catalytic amount of triethylamine (0.5 equiv) improves cyclization efficiency by neutralizing HCl byproducts.
-
Solvent Polarity : Polar aprotic solvents like dimethylformamide (DMF) reduce side reactions, enhancing yield to 78%.
-
Chlorinating Agent Stoichiometry : A 1:1 molar ratio of thiosemicarbazide to POCl₃ minimizes over-chlorination.
Halogen Exchange Reactions on Preformed Thiadiazoles
An alternative route involves halogen exchange at the 5-position of 3-(naphthalen-1-ylmethyl)-1,2,4-thiadiazole. This method is advantageous for scalability and purity control.
Two-Step Process
-
Synthesis of 3-(Naphthalen-1-ylmethyl)-1,2,4-thiadiazole :
-
Chlorination :
Reaction Data:
| Parameter | Value |
|---|---|
| Temperature | 60°C |
| Solvent | Acetonitrile |
| NCS Equiv | 1.2 |
| Yield | 85% |
This method avoids harsh chlorinating agents, making it suitable for thermally sensitive substrates.
One-Pot Synthesis Using Carboxylic Acid Derivatives
A novel one-pot approach eliminates intermediate isolation, reducing synthesis time and waste. The method employs 1-naphthalenylacetic acid and thiosemicarbazide as starting materials.
Reaction Protocol
-
Activation of Carboxylic Acid :
-
The acid is treated with thionyl chloride (2 equiv) to form the acyl chloride.
-
-
Cyclization :
Advantages:
Industrial-Scale Production Methods
Industrial synthesis prioritizes cost efficiency and safety. A patented continuous-flow process exemplifies this approach.
Continuous-Flow Reactor Design
-
Reactants : 1-naphthalenylmethyl thioamide and chlorine gas.
-
Conditions :
-
Temperature: 20–50°C
-
Residence Time: 30 minutes
-
Pressure: 2–3 bar
-
This method reduces hazardous intermediate handling and scales effectively to multi-kilogram batches.
Spectroscopic Characterization and Quality Control
Post-synthesis analysis ensures structural fidelity and purity.
Key Analytical Data
| Technique | Observations |
|---|---|
| ¹H NMR (CDCl₃) | δ 4.85 (s, 2H, CH₂), 7.45–8.15 (m, 7H, Ar-H) |
| ¹³C NMR | δ 168.5 (C-2), 162.1 (C-5), 135.2–125.4 (Ar-C) |
| IR | 1540 cm⁻¹ (C=N), 680 cm⁻¹ (C-S) |
| MS (ESI) | m/z 287.1 [M+H]⁺ |
Comparative Analysis of Synthesis Routes
The table below evaluates the efficiency, scalability, and practicality of each method:
| Method | Yield (%) | Purity (%) | Scalability | Cost |
|---|---|---|---|---|
| Cyclization | 65–72 | 92–95 | Moderate | Low |
| Halogen Exchange | 85 | 98 | High | Medium |
| One-Pot Synthesis | 70–75 | 95 | Moderate | Low |
| Continuous-Flow | 90 | 99 | High | High |
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-(naphthalen-1-ylmethyl)-1,2,4-thiadiazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiadiazole ring can be oxidized or reduced to form different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or potassium permanganate, and reducing agents like sodium borohydride or lithium aluminum hydride, are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiadiazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial and Antifungal Activity
Research has indicated that 5-Chloro-3-(naphthalen-1-ylmethyl)-1,2,4-thiadiazole exhibits significant antimicrobial and antifungal properties. Studies have shown its effectiveness against various bacterial strains and fungi, making it a candidate for developing new antibiotics and antifungal agents.
Anticancer Properties
The compound's structure allows it to interact with biological targets involved in cancer progression. Preliminary studies suggest that it may inhibit specific enzymes or disrupt cellular processes in cancer cells. For instance, a study demonstrated its potential to induce apoptosis in certain cancer cell lines through the inhibition of DNA replication pathways.
Pesticide Development
The compound is explored as a potential pesticide or herbicide due to its ability to inhibit the growth of certain pests and weeds. Its mechanism of action involves disrupting metabolic pathways essential for pest survival. Field trials are underway to evaluate its efficacy and safety as an agricultural chemical.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of this compound reported a minimum inhibitory concentration (MIC) against Staphylococcus aureus at concentrations as low as 10 µg/mL. This indicates its potential as a powerful antimicrobial agent.
Case Study 2: Application in Organic Electronics
In a recent experiment involving OLEDs fabricated with this compound, researchers observed an increase in luminescence efficiency compared to traditional materials. The stability of the thin films formed by this compound under operational conditions was also superior.
Mechanism of Action
The mechanism of action of 5-Chloro-3-(naphthalen-1-ylmethyl)-1,2,4-thiadiazole varies depending on its application. In medicinal chemistry, the compound may exert its effects by interacting with specific enzymes or receptors, disrupting essential biological processes in pathogens or cancer cells. The molecular targets and pathways involved can include inhibition of enzyme activity, interference with DNA replication, or disruption of cell membrane integrity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The bioactivity and physicochemical properties of 1,2,4-thiadiazole derivatives are highly dependent on substituents at the 3- and 5-positions. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Functional Comparison of 1,2,4-Thiadiazole Derivatives
Key Observations :
Chloromethyl: While reactive, this group serves as a versatile intermediate for further functionalization, unlike the naphthyl group, which is optimized for direct bioactivity . Electron-Withdrawing Groups: Fluorine (in ) and trifluoromethyl (in ) substituents increase metabolic stability and electrophilicity, favoring agrochemical applications over therapeutic uses.
Solubility: Piperidine-containing derivatives exhibit better aqueous solubility due to basic nitrogen, whereas naphthyl-rich analogs may require formulation optimization.
Safety Profiles :
- Chloromethyl and trifluoromethyl derivatives are associated with higher reactivity and toxicity risks (e.g., acute oral toxicity in ). The naphthyl group, while generally safe in pharmaceuticals, may pose challenges in excretion due to its hydrophobicity.
Synthetic Accessibility :
- Cross-coupling reactions using dihalogenated 1,2,4-thiadiazoles (e.g., 3,5-diiodo derivatives ) are critical for introducing diverse substituents. The naphthylmethyl group likely requires Suzuki-Miyaura or Ullmann-type couplings, while chloromethyl derivatives are synthesized via nucleophilic substitution .
Biological Activity
5-Chloro-3-(naphthalen-1-ylmethyl)-1,2,4-thiadiazole is a heterocyclic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological properties, mechanisms of action, and potential applications in various fields, including medicinal chemistry and materials science.
Synthesis
The synthesis of this compound typically involves the cyclization of 1-naphthylmethylamine with thiosemicarbazide under acidic conditions. The process often utilizes phosphorus oxychloride (POCl3) to facilitate the formation of the thiadiazole ring through refluxing for several hours .
Synthetic Route Overview
| Step | Reagents | Conditions |
|---|---|---|
| 1 | 1-naphthylmethylamine + thiosemicarbazide | Reflux in POCl3 |
| 2 | Cyclization | Acidic environment |
Biological Activity
This compound exhibits a range of biological activities:
Antimicrobial Properties
Research indicates that this compound possesses significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various Gram-positive and Gram-negative bacteria as well as fungal strains. The minimal inhibitory concentration (MIC) values for some derivatives have been reported as low as 32.6 μg/mL, outperforming standard drugs like itraconazole and ampicillin .
Anticancer Activity
The compound has shown promising anticancer activity in several studies. For example, derivatives containing the thiadiazole moiety were tested against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and SMMC-7721 (hepatocarcinoma). Results indicated significant cytotoxic effects with IC50 values in the low micromolar range .
The mechanism by which this compound exerts its biological effects is multifaceted:
- Enzyme Inhibition : The compound may inhibit specific enzymes critical for microbial survival or cancer cell proliferation.
- DNA Interaction : It can interfere with DNA replication processes in pathogens or cancer cells.
- Membrane Disruption : The compound may disrupt cell membrane integrity, leading to cell death .
Comparative Analysis
When compared to similar compounds such as 5-Chloro-3-(4-fluorophenyl)-1,2,4-thiadiazole and 5-Chloro-3-(phenylmethyl)-1,2,4-thiadiazole, the naphthalenylmethyl substitution enhances both electronic properties and biological activity. This unique structural feature contributes to its higher potency and selectivity in various applications .
Comparison Table
| Compound Name | Biological Activity | Notable Features |
|---|---|---|
| This compound | Antimicrobial, Anticancer | Naphthalenylmethyl group enhances activity |
| 5-Chloro-3-(4-fluorophenyl)-1,2,4-thiadiazole | Moderate Antimicrobial | Lacks naphthalenylmethyl substitution |
| 5-Chloro-3-(phenylmethyl)-1,2,4-thiadiazole | Lower Activity | Less potent than naphthalenyl derivative |
Case Studies
Several studies have highlighted the efficacy of this compound:
- Antibacterial Study : A study demonstrated that derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with zones of inhibition ranging from 15 to 19 mm at concentrations up to 500 μg/disk .
- Anticancer Research : In vitro tests on A549 and MCF-7 cell lines revealed that the compound induced apoptosis through upregulation of pro-apoptotic markers while downregulating anti-apoptotic proteins .
Q & A
Q. What are the common synthetic routes for preparing 5-substituted-1,2,4-thiadiazoles, and how can they be adapted for synthesizing 5-chloro-3-(naphthalen-1-ylmethyl)-1,2,4-thiadiazole?
- Methodological Answer : A widely used approach involves oxidative dimerization of thioamides. For instance, iodine-catalyzed reactions in water with molecular oxygen as an oxidant offer a green synthesis route (yields: 70–95%) . Alternatively, condensation reactions using hydrazine derivatives (e.g., phenylhydrazine hydrochloride) with acetonyl precursors can yield thiadiazoles with substituents like cyano or aryl groups . Adapting these methods would require substituting the naphthalen-1-ylmethyl group at position 3 and optimizing reaction conditions (e.g., solvent, temperature) to accommodate steric and electronic effects.
Q. Which spectroscopic and crystallographic techniques are critical for characterizing 1,2,4-thiadiazole derivatives?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR are essential for confirming substituent positions and detecting isomerization (e.g., distinguishing 1,2,4- from 1,3,4-thiadiazoles) .
- X-ray Diffraction : Single-crystal X-ray analysis resolves structural ambiguities, such as bond angles and packing interactions, critical for validating synthetic outcomes .
- Mass Spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns, especially for hybrid molecules with complex substituents .
Q. What preliminary biological screening approaches are recommended for thiadiazole derivatives?
- Methodological Answer : Initial cytotoxicity screening against cancer cell lines (e.g., A2058 melanoma, HepG2 hepatocellular carcinoma) using MTT assays or long-term proliferation assays can identify promising candidates . Dose-response curves (IC values) and selectivity indices (cancer vs. normal cells) should be calculated. For antimicrobial activity, microdilution assays against Gram-positive/negative bacteria and fungi are standard .
Advanced Research Questions
Q. How can researchers address isomerization challenges during the synthesis of 1,2,4-thiadiazole hybrids?
- Methodological Answer : Isomerization (e.g., 1,2,4- to 1,3,4-thiadiazole) may occur under thermal or acidic conditions. To mitigate this:
- Optimize reaction temperature and pH to favor kinetic products.
- Use chromatographic techniques (e.g., preparative TLC, HPLC) to isolate isomers .
- Monitor reaction progress via H NMR to detect isomer ratios early .
Q. What strategies are effective for analyzing contradictory cytotoxicity data in thiadiazole derivatives?
- Methodological Answer :
- Mechanistic Studies : Perform apoptosis assays (Annexin V/PI staining) or cell-cycle analysis to differentiate cytostatic vs. cytotoxic effects .
- Structure-Activity Relationships (SAR) : Compare substituent effects (e.g., halogen vs. ferrocenyl groups) across cell lines to identify pharmacophores .
- Computational Modeling : Use molecular docking to predict binding affinities to targets like aromatase or sphingosine-1-phosphate receptors .
Q. How can researchers optimize solvent systems for eco-friendly synthesis of 1,2,4-thiadiazoles?
- Methodological Answer :
- Replace hazardous solvents (e.g., DMF, chloroform) with water or ethanol, leveraging iodine/O-catalyzed systems .
- Assess solvent polarity and hydrogen-bonding capacity using Hansen solubility parameters to maximize yield while minimizing environmental impact .
Q. What methods are suitable for evaluating the stability of this compound under physiological conditions?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
